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molecular formula C9H7F2NO2 B8324227 2-(3,5-Difluoro-4-(hydroxymethyl)phenoxy)acetonitrile

2-(3,5-Difluoro-4-(hydroxymethyl)phenoxy)acetonitrile

Cat. No. B8324227
M. Wt: 199.15 g/mol
InChI Key: AGHLAJMCYZWXPK-UHFFFAOYSA-N
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Patent
US08785488B2

Procedure details

A mixture of 2-(3,5-difluoro-4-formylphenoxy)acetonitrile (531 mg, 2.69 mmol) and NaBH4 (123 mg, 3.20 mmol) in EtOH (7 mL) was stirred 1 h, processed as described previously, and purified by flash chromatography (80% EtOAc/Hex) to afford the title compound (264 mg, 49%). GCMS (EI) m/z 199.0 (M+).
Name
2-(3,5-difluoro-4-formylphenoxy)acetonitrile
Quantity
531 mg
Type
reactant
Reaction Step One
Name
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([F:14])[C:11]=1[CH:12]=[O:13])[O:5][CH2:6][C:7]#[N:8].[BH4-].[Na+]>CCO>[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([F:14])[C:11]=1[CH2:12][OH:13])[O:5][CH2:6][C:7]#[N:8] |f:1.2|

Inputs

Step One
Name
2-(3,5-difluoro-4-formylphenoxy)acetonitrile
Quantity
531 mg
Type
reactant
Smiles
FC=1C=C(OCC#N)C=C(C1C=O)F
Name
Quantity
123 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (80% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(OCC#N)C=C(C1CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 264 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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